2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol
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Overview
Description
2,6-Bis(3-bicyclo[221]heptanyl)-4-tert-butylphenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol typically involves Diels-Alder reactions, which are known for forming bicyclic structures. One common method includes the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene under high-pressure cycloaddition conditions . The reaction is carried out at elevated temperatures, around 130°C, to form the desired bicyclic adduct.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. High-pressure cycloaddition and thermal cycloreversion procedures are often employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides are the major products formed during oxidation.
Reduction: Alcohols and other reduced forms are common products.
Substitution: Polyfunctionalized bicyclic systems are often formed.
Scientific Research Applications
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol involves its interaction with molecular targets through its bicyclic structure. The compound can act as a bioisostere, mimicking the properties of other molecules and interacting with biological pathways . Its stability and unique structure allow it to engage in various chemical reactions, influencing molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also have a bicyclic structure but differ in the arrangement of their carbon atoms.
Uniqueness
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol is unique due to its specific substitution pattern and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
55256-05-8 |
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Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,6-bis(2-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol |
InChI |
InChI=1S/C24H34O/c1-24(2,3)18-12-21(19-10-14-4-6-16(19)8-14)23(25)22(13-18)20-11-15-5-7-17(20)9-15/h12-17,19-20,25H,4-11H2,1-3H3 |
InChI Key |
YEISDSNVVKTADG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CC3CCC2C3)O)C4CC5CCC4C5 |
Origin of Product |
United States |
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